1-Benziloyl-2-(alpha-methyl)phenethylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-Benzylethyl)-2-hydroxy-2,2-diphenylacetohydrazide is a complex organic compound with a unique structure that includes a benzyl group, a hydroxyl group, and a diphenylacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-Benzylethyl)-2-hydroxy-2,2-diphenylacetohydrazide typically involves multiple steps One common method starts with the reaction of benzyl chloride with ethyl acetoacetate to form an intermediate, which is then reacted with hydrazine hydrate to produce the hydrazide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N’-(1-Benzylethyl)-2-hydroxy-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated benzyl derivatives.
Scientific Research Applications
N’-(1-Benzylethyl)-2-hydroxy-2,2-diphenylacetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its hydrazide moiety which is known to exhibit various pharmacological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(1-Benzylethyl)-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The hydrazide moiety can form stable complexes with metal ions, which may inhibit certain enzymes or disrupt cellular processes. The benzyl and diphenyl groups contribute to the compound’s ability to interact with hydrophobic regions of proteins and membranes, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzylhydrazine: Similar structure but lacks the hydroxyl and diphenyl groups.
Diphenylhydrazine: Contains the diphenyl group but lacks the benzyl and hydroxyl groups.
Hydroxybenzylhydrazine: Contains the hydroxyl and benzyl groups but lacks the diphenyl group.
Uniqueness
N’-(1-Benzylethyl)-2-hydroxy-2,2-diphenylacetohydrazide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and diphenyl groups enhances its hydrophobic interactions, while the hydroxyl group provides additional reactivity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
63884-35-5 |
---|---|
Molecular Formula |
C23H24N2O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-hydroxy-2,2-diphenyl-N'-(1-phenylpropan-2-yl)acetohydrazide |
InChI |
InChI=1S/C23H24N2O2/c1-18(17-19-11-5-2-6-12-19)24-25-22(26)23(27,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,24,27H,17H2,1H3,(H,25,26) |
InChI Key |
CDVQLCYIDGFKKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.